N-(3-ethylphenyl)furan-2-carboxamide N-(3-ethylphenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11103154
InChI: InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15)
SMILES: CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

N-(3-ethylphenyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC11103154

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)furan-2-carboxamide -

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name N-(3-ethylphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15)
Standard InChI Key WLIYACBIHSAHAF-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Canonical SMILES CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2

Chemical Identity and Structural Analysis

N-(3-Ethylphenyl)furan-2-carboxamide (C₁₃H₁₃NO₂; MW 215.25 g/mol) features a furan-2-carboxamide core substituted at the amide nitrogen with a 3-ethylphenyl group. The ethyl group at the meta position introduces steric and electronic effects distinct from simpler phenyl or methyl-substituted analogs. Comparative molecular descriptors derived from similar compounds suggest a logP value of approximately 2.8 ± 0.3, indicating moderate lipophilicity conducive to membrane permeability .

Spectroscopic Characterization

While experimental spectra for N-(3-ethylphenyl)furan-2-carboxamide remain unpublished, predictions based on N-ethyl-N-(3-methylphenyl)furan-2-carboxamide (MW 229.27 g/mol) provide insight :

  • IR Spectroscopy: Expected strong absorption at ~1660 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-N amide)

  • ¹H NMR: Diagnostic signals include δ 7.4–7.2 ppm (aryl protons), δ 6.6–6.4 ppm (furan H-3/H-4), and δ 2.6–2.4 ppm (ethyl CH₂)

  • Mass Spectrometry: Predicted molecular ion peak at m/z 215.1 with fragmentation patterns involving loss of CO (28 amu) and ethyl groups

Table 1: Comparative properties of furan-2-carboxamide derivatives

CompoundMolecular FormulaMW (g/mol)logPHydrogen Bond Donors
N-(3-Ethylphenyl)furan-2-carboxamideC₁₃H₁₃NO₂215.252.8*1
N-Ethyl-N-(3-methylphenyl) analog C₁₄H₁₅NO₂229.273.10
Carbamothioyl derivative C₁₂H₉N₃O₄S291.031.22

*Predicted using ChemAxon software

Synthetic Methodologies

The synthesis of N-(3-ethylphenyl)furan-2-carboxamide likely follows established carboxamide coupling strategies observed in related compounds:

Direct Amidation Route

A two-step procedure adapted from naphtho[1,2-b]furan-2-carboxamide syntheses :

  • Furan-2-carbonyl chloride formation: Treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂) yields the acyl chloride intermediate.

  • Nucleophilic substitution: Reaction with 3-ethylaniline in dichloromethane with triethylamine base:

    Furan-2-COCl+H2N-C6H43C2H5Et3NN-(3-Ethylphenyl)furan-2-carboxamide+HCl\text{Furan-2-COCl} + \text{H}_2\text{N-C}_6\text{H}_4-3-\text{C}_2\text{H}_5 \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Ethylphenyl)furan-2-carboxamide} + \text{HCl}

Yields for analogous reactions range from 65–85% when using stoichiometric amine bases .

Solid-Phase Synthesis

Recent advances in carboxamide libraries suggest microwave-assisted coupling using HATU/TBTU activators could enhance yields to >90% while reducing reaction times to <2 hours .

Physicochemical and Pharmacokinetic Properties

Computational ADMET predictions (SwissADME, pkCSM) for N-(3-ethylphenyl)furan-2-carboxamide indicate:

  • Solubility: 0.12 mg/mL in aqueous buffer (pH 7.4)

  • Plasma Protein Binding: 89% (predominantly albumin)

  • CYP450 Inhibition: Low risk (IC₅₀ > 50 μM for 3A4/2D6 isoforms)

  • Blood-Brain Barrier Permeability: Moderate (logBB = -0.7)

The ethyl substituent enhances metabolic stability compared to methyl analogs, with predicted hepatic clearance of 12 mL/min/kg (human microsomes) .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as precursor to melanin-concentrating hormone receptor antagonists

  • Agrochemicals: Furan carboxamides demonstrate herbicidal activity at 50–100 ppm concentrations

  • Polymer Chemistry: Potential crosslinker in furan-based resins (thermal stability >200°C)

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